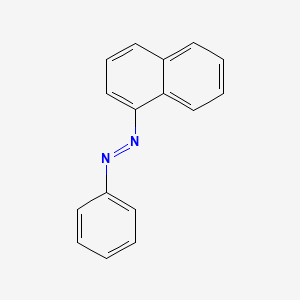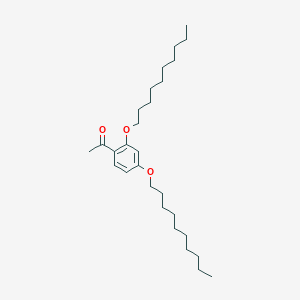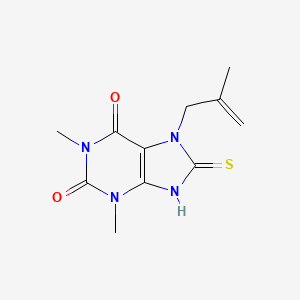
Diazene, naphthalenylphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diazeno, naftilfenil- es un compuesto azo aromático caracterizado por la presencia de un grupo diazeno (-N=N-) que une un anillo de naftaleno y un anillo de fenilo. Este compuesto es conocido por su color vibrante y se utiliza a menudo en las industrias de colorantes y pigmentos debido a su estabilidad y propiedades de color .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de diazeno, naftilfenil- típicamente implica el acoplamiento de sales de diazonio con compuestos aromáticos ricos en electrones. Un método común es la reacción de naftalen-1-amina con cloruro de bencenodiazonio en condiciones ácidas. La reacción se lleva a cabo de la siguiente manera:
- Formación de cloruro de bencenodiazonio mediante la reacción de anilina con nitrito de sodio y ácido clorhídrico a bajas temperaturas.
- Acoplamiento de la sal de diazonio con naftalen-1-amina en presencia de una base suave como acetato de sodio para formar diazeno, naftilfenil-.
Métodos de producción industrial: La producción industrial de diazeno, naftilfenil- sigue rutas sintéticas similares, pero a mayor escala. El proceso implica:
- Reactores de flujo continuo para mantener condiciones de reacción consistentes.
- El uso de sistemas automatizados para un control preciso de la temperatura y el pH.
- Implementación de etapas de purificación como recristalización y cromatografía para garantizar la alta pureza del producto final .
Tipos de reacciones:
Oxidación: Diazeno, naftilfenil- puede experimentar reacciones de oxidación, lo que a menudo lleva a la formación de compuestos nitroso o nitro.
Reducción: La reducción del grupo azo (-N=N-) puede producir aminas correspondientes.
Sustitución: Los anillos aromáticos pueden participar en reacciones de sustitución electrófila, como la nitración, la sulfonación y la halogenación.
Reactivos y condiciones comunes:
Oxidación: Permanganato de potasio o trióxido de cromo en medio ácido.
Reducción: Ditionato de sodio o hidrogenación catalítica utilizando paladio sobre carbono.
Sustitución: Ácido sulfúrico concentrado para la sulfonación, ácido nítrico para la nitración y halógenos en presencia de un ácido de Lewis para la halogenación.
Productos principales:
Oxidación: Formación de derivados nitroso o nitro.
Reducción: Formación de naftalen-1-amina y anilina.
Sustitución: Formación de varios derivados sustituidos dependiendo del reactivo utilizado
Aplicaciones Científicas De Investigación
Diazeno, naftilfenil- tiene diversas aplicaciones en la investigación científica:
Química: Se utiliza como precursor en la síntesis de moléculas orgánicas complejas y como reactivo en diversas transformaciones orgánicas.
Biología: Se estudia por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y antitumorales.
Medicina: Se investiga por su posible uso en el desarrollo de fármacos debido a su capacidad de interactuar con moléculas biológicas.
Industria: Ampliamente utilizado en la industria de colorantes y pigmentos para colorear textiles, plásticos y otros materiales
Mecanismo De Acción
El mecanismo de acción de diazeno, naftilfenil- implica su interacción con dianas moleculares a través del grupo azo (-N=N-). El compuesto puede experimentar fotoisomerización, cambiando entre formas cis y trans, lo que puede afectar su unión a dianas biológicas. Esta propiedad se explota en el diseño de materiales y fármacos fotorresponsivos. Las vías moleculares involucradas incluyen interacciones con enzimas y receptores, lo que lleva a diversos efectos biológicos .
Compuestos similares:
Azobenceno: Otro compuesto azo aromático con propiedades de fotoisomerización similares, pero carece del anillo de naftaleno.
Compuestos naftilazo: Compuestos con estructuras similares pero diferentes sustituyentes en los anillos aromáticos.
Unicidad: Diazeno, naftilfenil- es único debido a la presencia de ambos anillos de naftaleno y fenilo, que confieren propiedades electrónicas y estéricas distintas. Esta singularidad lo hace valioso en aplicaciones que requieren propiedades de color específicas y estabilidad .
Comparación Con Compuestos Similares
Azobenzene: Another aromatic azo compound with similar photoisomerization properties but lacks the naphthalene ring.
Naphthylazo compounds: Compounds with similar structures but different substituents on the aromatic rings.
Uniqueness: Diazene, naphthalenylphenyl- is unique due to the presence of both naphthalene and phenyl rings, which confer distinct electronic and steric properties. This uniqueness makes it valuable in applications requiring specific color properties and stability .
Propiedades
Número CAS |
89453-07-6 |
|---|---|
Fórmula molecular |
C16H12N2 |
Peso molecular |
232.28 g/mol |
Nombre IUPAC |
naphthalen-1-yl(phenyl)diazene |
InChI |
InChI=1S/C16H12N2/c1-2-9-14(10-3-1)17-18-16-12-6-8-13-7-4-5-11-15(13)16/h1-12H |
Clave InChI |
FDWBUGCBGXWJLC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N=NC2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-({[1-(Butanoylamino)-2,2,2-trichloroethyl]carbamothioyl}amino)benzoic acid](/img/structure/B11960910.png)



![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11960931.png)


![2,4-dichloro-N-{(E)-[4-(dimethylamino)phenyl]methylidene}aniline](/img/structure/B11960949.png)
![N,N'-[Methylenedi(4,1-phenylene)]bis(2-chloroacetamide)](/img/structure/B11960953.png)


![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11960983.png)

![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B11961003.png)
